molecular formula C14H15NO4 B1528800 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid CAS No. 1404828-80-3

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid

Cat. No.: B1528800
CAS No.: 1404828-80-3
M. Wt: 261.27 g/mol
InChI Key: QWPVNBACLFLOJI-UHFFFAOYSA-N
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Description

Nomenclature, Classification, and Chemical Identity

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid, systematically designated as (2S)-2-{[(benzyloxy)carbonyl]amino}hex-5-ynoic acid in its most common stereoisomeric form, represents a protected derivative of homopropargylglycine. The compound is officially catalogued under Chemical Abstracts Service number 1234692-80-8 and possesses the molecular formula C₁₄H₁₅NO₄ with a molecular weight of 261.27 grams per mole. Alternative nomenclature includes benzyloxycarbonyl-homopropargylglycine and carbobenzoxy-homopropargylglycine, reflecting the presence of the benzyloxycarbonyl protecting group commonly employed in peptide synthesis.

The structural architecture of this compound encompasses several critical functional groups that define its chemical behavior and applications. The benzyloxycarbonyl moiety serves as an amino-protecting group, providing stability during synthetic transformations while maintaining the potential for selective deprotection under mild conditions. The terminal alkyne functionality, positioned at the fifth carbon of the hexanoic acid chain, constitutes the most distinctive structural feature, enabling bioorthogonal click chemistry reactions.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Chemical Abstracts Service Number 1234692-80-8
International Union of Pure and Applied Chemistry Name (2S)-2-{[(benzyloxy)carbonyl]amino}-5-hexynoic acid
Stereochemistry S-configuration at carbon-2

The compound exists as both enantiomeric forms, with the S-enantiomer being more commonly utilized in biological applications due to its compatibility with natural amino acid configurations. The presence of the chiral center at the second carbon atom necessitates careful consideration of stereochemistry in synthetic approaches and biological applications.

Historical Context of Terminal Alkyne Amino Acids

The development of terminal alkyne-containing amino acids emerged from the broader field of unnatural amino acid research, which began gaining momentum in the mid-20th century as researchers sought to expand the chemical diversity available for protein modification and study. Early investigations into the incorporation of unnatural amino acids into proteins focused on chemically modified transfer ribonucleic acid molecules, with pioneering work demonstrating that the translational machinery could accommodate structural variations beyond the canonical twenty amino acids.

The specific interest in terminal alkyne amino acids developed from the recognition that alkyne functional groups could serve as handles for selective chemical modification through copper-catalyzed azide-alkyne cycloaddition reactions, a process that would later become central to click chemistry methodologies. Homopropargylglycine, the parent compound of this compound, was identified as a methionine analogue capable of incorporation into proteins through the endogenous methionyl-transfer ribonucleic acid synthetase system.

The development of protected derivatives such as this compound arose from the need for stable, synthetically accessible forms of terminal alkyne amino acids that could be incorporated into peptide synthesis workflows. The benzyloxycarbonyl protecting group, first introduced by Max Bergmann in the 1930s for peptide synthesis, provided an ideal solution for amino acid protection while maintaining the reactivity of the terminal alkyne functionality.

Research efforts in the early 2000s established the utility of terminal alkyne amino acids in protein labeling applications, with homopropargylglycine demonstrating successful incorporation into newly synthesized proteins in various cellular systems. These foundational studies established the groundwork for the synthetic and application-focused research that continues to drive interest in compounds such as this compound.

Significance in Bioorthogonal Chemistry Research

The emergence of bioorthogonal chemistry as a distinct field has positioned terminal alkyne-containing amino acids, including this compound, at the forefront of chemical biology research methodologies. Bioorthogonal reactions are characterized by their ability to proceed efficiently in biological environments without interfering with native biochemical processes, making them invaluable tools for studying living systems.

The terminal alkyne functionality present in this compound serves as an ideal bioorthogonal handle due to its minimal steric requirements and high selectivity for azide-containing partners in copper-catalyzed azide-alkyne cycloaddition reactions. This selectivity is particularly important in biological applications, where the alkyne group must remain inert to endogenous biological nucleophiles while maintaining high reactivity toward specifically introduced azide partners.

Recent advances in genetic code expansion techniques have enabled the direct incorporation of terminal alkyne amino acids into proteins during translation, facilitating the study of protein function and localization in living cells. The use of engineered aminoacyl-transfer ribonucleic acid synthetase enzymes allows for site-specific incorporation of homopropargylglycine and related compounds, providing unprecedented control over protein modification.

Table 2: Applications of Terminal Alkyne Amino Acids in Bioorthogonal Chemistry

Application Mechanism Advantages Reference
Protein Labeling Copper-catalyzed azide-alkyne cycloaddition High selectivity, mild conditions
Nascent Protein Tracking Metabolic incorporation followed by click chemistry Real-time protein synthesis monitoring
Proteome Profiling Click-chemistry enrichment Selective protein isolation
Cellular Imaging Fluorophore conjugation via click chemistry Minimal cellular perturbation

The development of strain-promoted azide-alkyne cycloaddition reactions has further expanded the utility of terminal alkyne amino acids by eliminating the requirement for copper catalysis, thereby reducing potential cytotoxicity in live-cell applications. These advances have established terminal alkyne amino acids as essential tools in the chemical biology toolkit, with this compound serving as a key synthetic intermediate in accessing these valuable reagents.

Relationships to Naturally-Occurring Alkyne-Containing Compounds

The existence of terminal alkyne functionalities in natural products has provided both inspiration and validation for the development of synthetic terminal alkyne amino acids such as this compound. Natural terminal alkyne-containing compounds are relatively rare in biological systems, making their occurrence particularly noteworthy and their biosynthetic pathways subjects of intensive research interest.

Recent investigations have identified several microorganisms capable of producing terminal alkyne-containing amino acids through dedicated biosynthetic pathways. Streptomyces cattleya, for example, produces β-ethynylserine through a remarkable biosynthetic route that begins with lysine and involves sequential halogenation, oxidative carbon-carbon bond cleavage, and terminal alkyne formation. This pathway, elucidated through a combination of genetic, biochemical, and chemical analyses, demonstrates nature's capacity for generating terminal alkyne functionalities through enzymatic processes.

The biosynthetic pathway for terminal alkyne amino acid formation involves several key enzymatic steps that have provided insights into potential synthetic approaches for related compounds. The initial halogenase-catalyzed chlorination of lysine creates a reactive intermediate that undergoes subsequent transformations leading to terminal alkyne formation. This natural precedent has inspired synthetic chemists to develop biomimetic approaches for terminal alkyne installation in amino acid frameworks.

Table 3: Naturally-Occurring Terminal Alkyne-Containing Compounds and Their Sources

Compound Source Organism Biosynthetic Features Reference
β-ethynylserine Streptomyces cattleya Lysine-derived pathway
Propargylglycine Streptomyces cattleya Lysine halogenation and cleavage
Jamaicamides Moorea producens Fatty acid-derived terminal alkynes
Vatiamides Moorea producens Terminal alkyne-containing lipopeptides

The discovery of enzymatic pathways for terminal alkyne formation has significant implications for understanding the chemical space accessible to biological systems and has informed efforts to engineer organisms capable of producing terminal alkyne amino acids. The successful expression of terminal alkyne biosynthetic machinery in Escherichia coli has demonstrated the feasibility of biotechnological approaches to terminal alkyne amino acid production.

Furthermore, the natural occurrence of terminal alkyne functionalities has validated their biocompatibility and stability under physiological conditions, supporting their use in biological applications. The fact that certain organisms can both synthesize and incorporate terminal alkyne amino acids into their proteomes provides compelling evidence for the potential of these compounds as tools for studying biological systems without causing significant perturbation.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVNBACLFLOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables.

Overview of Biological Activity

The compound has been studied for its interactions with various biological targets, particularly in the context of anticancer activity and neurotransmitter modulation. Research indicates that it exhibits a range of biological activities, including:

  • Anticancer Potential : Certain derivatives of this compound have shown significant inhibitory effects on cancer-related genes.
  • Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating mood disorders.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has the potential to alter the binding affinity and activity of neurotransmitter receptors, which can influence synaptic transmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in the structure can significantly impact biological activity. Key findings include:

Structural Variation Impact on Activity
Substituents on the phenyl ringInfluence potency against specific targets
Alkynyl side chainsAffect interaction with biological targets

Research has indicated that modifications to the benzyloxycarbonyl group can enhance the compound's potency. For instance, compounds with specific substituents demonstrated IC50 values as low as 1.6 μM in anticancer assays.

Anticancer Activity

A notable study highlighted the anticancer properties of derivatives related to this compound. These derivatives inhibited the expression of MLL target genes linked to leukemia, with some showing EC50 values as low as 4.7 μM, indicating promising therapeutic potential.

Neurotransmitter Interaction

Research has also pointed towards potential interactions with neurotransmitter receptors. This suggests a role in modulating synaptic transmission, which could lead to therapeutic applications in treating conditions such as depression or anxiety disorders.

Biological Properties

Property Value
Molecular Weight290.83 g/mol
SolubilitySoluble in DMSO
IC50 (Anticancer Activity)1.6 - 4.7 μM
Typical ApplicationAnticancer research

Case Studies

  • Case Study on Anticancer Activity : A derivative was tested against leukemia cell lines and showed significant inhibition with an EC50 value of 4.7 μM.
  • Neurotransmitter Effects : In vitro studies demonstrated that modifications to the compound enhanced its interaction with serotonin receptors, indicating potential applications in mood disorders.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in creating derivatives for further chemical exploration.

Reagent in Organic Reactions

  • It is utilized as a reagent in various organic reactions, including asymmetric synthesis and enzyme-catalyzed transformations. The benzyloxycarbonyl group can be cleaved under specific conditions, facilitating interactions with various substrates and targets .

Biological Applications

Enzyme Mechanism Studies

  • 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid is employed in the study of enzyme mechanisms and protein-ligand interactions. Its structural properties enable researchers to explore binding affinities and reaction kinetics in biochemical pathways .

Antimicrobial Activity

  • Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The benzyloxycarbonyl group enhances membrane permeability, potentially increasing the compound's efficacy against microbial targets.

Antitumor Properties

  • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. Its structural features allow for interactions with cellular pathways involved in tumor growth regulation, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

  • The compound may act as an inhibitor or modulator of specific metabolic enzymes. This characteristic indicates its potential use in treating metabolic disorders where enzyme regulation is crucial .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is used to produce specialty chemicals and materials. Its ability to stabilize reactive intermediates while providing functional versatility makes it an important compound for synthetic organic chemistry applications.

Antitumor Activity Study

A notable study demonstrated that derivatives similar to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines. This suggests a role for such compounds in cancer therapeutics, highlighting their potential to affect cellular signaling pathways related to tumor growth .

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies on bisubstrate inhibitors showed that structural modifications significantly influenced binding affinity and inhibition efficiency, indicating its therapeutic potential .

Antimicrobial Efficacy Evaluation

A comparative study highlighted the antimicrobial properties of structurally related compounds, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents. This underscores the importance of exploring its biological activity further for pharmaceutical applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid and analogous compounds:

Compound Name Molecular Weight (g/mol) Functional Groups Key Applications Reactivity Notes
This compound 693.5 Alkyne, Cbz, carboxylic acid Peptide synthesis, click chemistry Alkyne enables cycloaddition; Cbz cleaved by H₂/Pd
Lavendustin C (5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid) N/A (literature value ~345.3) Hydroxyl, amino, carboxylic acid Kinase inhibition, biochemical assays Polar groups enhance solubility but limit bioavailability
2-[(1S)-2-(Benzyloxy)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 410.42 Oxazole, Cbz, benzyloxy, carboxylic acid Heterocyclic drug discovery Oxazole improves metabolic stability; electron-deficient ring

Physicochemical Properties

  • Solubility: The target compound’s hex-5-ynoic acid backbone confers moderate lipid solubility, whereas Lavendustin C’s hydroxyl groups increase aqueous solubility but reduce membrane permeability.
  • Stability: The Cbz group in the target compound is stable under basic conditions but labile to hydrogenolysis. In contrast, the oxazole derivative’s aromatic heterocycle resists hydrolysis, offering broader pH stability .

Target Compound in Peptide Engineering

Studies highlight its utility in solid-phase peptide synthesis (SPPS) for introducing alkyne "handles" into biomolecules. For example, coupling with azide-modified sugars enables glycoengineering applications .

Lavendustin C in Biochemical Assays

As a kinase inhibitor, Lavendustin C’s multiple hydroxyl groups facilitate interactions with ATP-binding pockets, though its polarity limits cellular uptake compared to less hydrophilic analogs .

Oxazole Derivative in Drug Design

The oxazole ring’s electron-deficient nature promotes π-stacking interactions in drug-receptor binding, a property exploited in developing protease inhibitors .

Preparation Methods

Protection of the Amino Group

  • The amino group is protected by introducing the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under controlled pH and temperature conditions.
  • The protection prevents unwanted side reactions during subsequent transformations.

Construction of the Hex-5-ynoic Acid Backbone

  • The hex-5-ynoic acid moiety is typically synthesized via alkylation of malonic ester derivatives or related intermediates with appropriate alkyl halides bearing the alkyne functionality.
  • Alternatively, terminal alkynes can be introduced by selective substitution or coupling reactions on preformed amino acid skeletons.

Coupling of the Protected Amino Group with the Hex-5-ynoic Acid

  • The protected amino acid is coupled to the hex-5-ynoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Reaction conditions are optimized to maintain stereochemical integrity and maximize yield.

Detailed Preparation Methods and Reaction Conditions

Step Description Reagents/Conditions Notes
1 Amino group protection Benzyl chloroformate, aqueous base, 5–10 °C, pH control (1.5–4.5) Controlled pH essential to precipitate product and avoid side reactions; precipitate forms near pH 4.0, stirring and temperature carefully maintained for homogeneity.
2 Synthesis of hex-5-ynoic acid intermediate Alkylation of malonic ester or related precursor with alkyl halide containing alkyne; followed by decarboxylation Alkylation under anhydrous conditions; careful control of temperature and stoichiometry to preserve alkyne functionality.
3 Coupling of protected amino acid and hex-5-ynoic acid EDCI/HOBt or TBTU/DIPEA in suitable solvent (e.g., DMF or dioxane), room temperature to mild heating Coupling reagents chosen for mildness and efficiency; reaction monitored by HPLC for completion and purity.

Industrial and Large-Scale Production Considerations

  • Automated peptide synthesizers are employed for scale-up, ensuring reproducibility and high purity.
  • Continuous flow reactors may be used to optimize reaction times and heat/mass transfer.
  • Purification is typically performed by preparative HPLC or crystallization, with solvent systems optimized for solubility and product stability.
  • The Cbz protecting group can be removed post-synthesis by catalytic hydrogenation (Pd/C catalyst) if free amine is desired.

Reaction Analysis and Characterization

Reaction Type Reagents Conditions Products/Formed Species Notes
Amino protection Benzyl chloroformate, HCl for pH control 5–10 °C, pH 1.5–4.5 Cbz-protected amino acid precipitate Precipitation critical for isolation; pH control affects yield and purity.
Alkylation Alkyl halide with alkyne, base Anhydrous, controlled temperature Hex-5-ynoic acid intermediate Alkyne moiety sensitive to harsh conditions; mild base preferred.
Coupling EDCI/HOBt or TBTU/DIPEA Room temp to 40 °C Final protected amino acid derivative High coupling efficiency; stereochemistry preserved.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Critical Parameters Outcomes
Amino group protection Benzyl chloroformate, HCl pH 1.5–4.5, 5–10 °C Cbz-protected amino acid precipitate with high purity
Hex-5-ynoic acid synthesis Alkyl halide with alkyne, malonic ester Anhydrous, mild base, controlled temp Alkyne-containing acid intermediate
Coupling reaction EDCI/HOBt or TBTU/DIPEA Room temp, inert atmosphere Protected amino acid derivative, high yield, stereochemically pure
Purification HPLC, crystallization Solvent system optimization >98% purity, suitable for research or industrial use
Deprotection (optional) Pd/C, H2 Room temp, mild pressure Free amine regenerated without alkyne reduction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid
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2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.